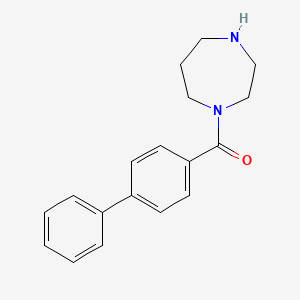
1-(4-Phenylbenzoyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Phenylbenzoyl)-1,4-diazepane (PBZD) is an organic compound belonging to the diazepane family. It is a white crystalline solid with a melting point of 101-103 °C. PBZD is widely used in the synthesis of various drugs and pharmaceuticals and has been studied extensively for its potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Photoinitiator in Polymerization
1-(4-Phenylbenzoyl)-1,4-diazepane can be used as a photoinitiator in polymer chemistry. Photoinitiators are compounds that produce free radicals when exposed to light, initiating the polymerization of certain monomers. This compound, owing to its structure, could be particularly effective in initiating the polymerization of acrylates and methacrylates, which are commonly used in dental resins, coatings, and adhesives .
Synthesis of Liquid Crystalline Materials
The compound has potential applications in the synthesis of liquid crystalline materials. These materials exhibit properties between those of conventional liquids and solid crystals. For instance, they might be used to create displays, sensors, and other devices that require materials with anisotropic properties .
Organic Synthesis Intermediate
In organic synthesis, 1-(4-Phenylbenzoyl)-1,4-diazepane could serve as an intermediate for the synthesis of more complex molecules. Its benzoyl group can act as a protecting group for amines or alcohols, and the diazepane ring can be a scaffold for building cyclic compounds .
Medicinal Chemistry
This compound may find applications in medicinal chemistry, where it could be used to synthesize novel pharmaceuticals. The diazepane ring is a common feature in many drugs, and its modification could lead to new compounds with therapeutic potential .
Catalysis
The benzoyl group in 1-(4-Phenylbenzoyl)-1,4-diazepane might act as a ligand in catalysis, potentially forming complexes with metals that can catalyze various chemical reactions. This could be particularly useful in asymmetric synthesis, where chiral catalysts are required .
Material Science
Due to its potential to form stable and complex structures, this compound could be used in material science to develop new materials with specific mechanical, thermal, or electrical properties. It could be particularly useful in the development of high-performance polymers .
Sensors and Detection
The unique structure of 1-(4-Phenylbenzoyl)-1,4-diazepane could be exploited in the design of chemical sensors. These sensors could detect specific substances or changes in the environment, such as pH changes, by undergoing a measurable physical or chemical change .
Research Tool in Chemistry Education
Lastly, 1-(4-Phenylbenzoyl)-1,4-diazepane can be used as a research tool in chemistry education. Its synthesis and the reactions it undergoes can be studied and used as practical examples to teach various concepts in organic chemistry .
Wirkmechanismus
Target of Action
Similar compounds such as 4-phenyl-1h-imidazole have been shown to interact with the putative cytochrome p450 .
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .
Biochemical Pathways
Similar compounds have been shown to involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Similar compounds have been shown to react via sn1 and sn2 pathways .
Result of Action
Similar compounds have shown significant cell growth inhibitory activity on selected cancer cell lines .
Action Environment
Studies on similar compounds have shown that life experience can influence the vulnerability to certain compounds .
Eigenschaften
IUPAC Name |
1,4-diazepan-1-yl-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(20-13-4-11-19-12-14-20)17-9-7-16(8-10-17)15-5-2-1-3-6-15/h1-3,5-10,19H,4,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSUUBQDJKVZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1,1'-Biphenyl]-4-carbonyl}-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

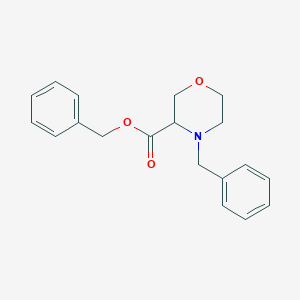

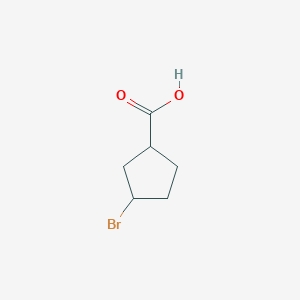
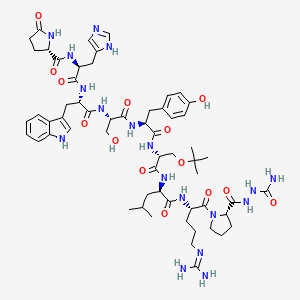



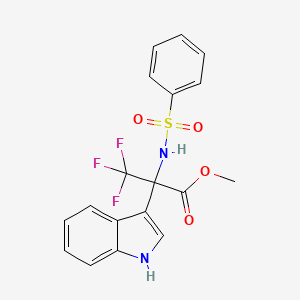
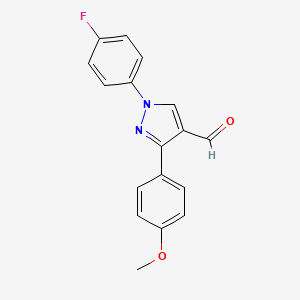
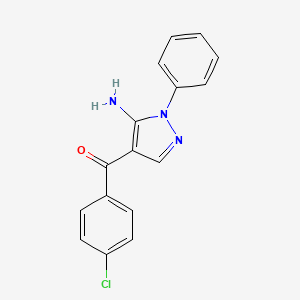

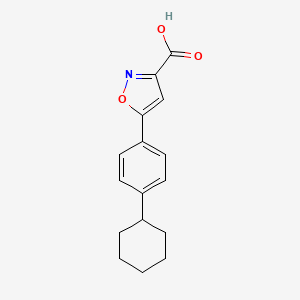
![5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337282.png)
![5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337294.png)